N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine
Overview
Description
“N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the linear formula C8H10F3N3. Its IUPAC name is "N~1~- [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine" .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate, 2- (3-chloro-5- (trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, is obtained through condensation of the starting material 2,3-dichloro-5- (trifluoromethyl) pyridine with ethyl-2-cyanoacetate, decarboxylation, reduction, and deprotection reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code "1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)" . This indicates the presence of fluorine, chlorine, and nitrogen atoms in the structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, decarboxylation, reduction, and deprotection . The exact mechanisms of these reactions are not specified in the available resources.Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can significantly affect pharmaceutical growth . This suggests that “N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” could potentially be used in the development of new pharmaceuticals.
Synthesis of Novel Molecules
This compound can act as a reactant in the synthesis of novel molecules . For example, it has been used in the synthesis of imidazo[1,2-a]pyridine-coumarin hybrid molecules .
Inhibitors of NS5B in Hepatitis C Treatment
The aforementioned imidazo[1,2-a]pyridine-coumarin hybrid molecules have been studied as inhibitors of NS5B, a non-structural protein that is crucial for the replication of the hepatitis C virus . This suggests that “N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” could potentially be used in the treatment of hepatitis C.
Regioexhaustive Functionalization
The compound can be employed as a model substrate to investigate the regioexhaustive functionalization . This process involves the selective modification of specific sites on a molecule, which can be useful in various fields, including drug discovery and materials science.
Proteomics Research
“N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used to study protein structure and function.
Development of Fluorine-Containing Compounds
The trifluoromethyl group in this compound makes it a potential candidate for the development of other fluorine-containing compounds . Fluorine-containing compounds have numerous applications in medicine, electronics, agrochemicals, and catalysis .
Safety and Hazards
properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCJTOXEHSOJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377607 | |
Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
219478-19-0 | |
Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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